![molecular formula C10H17N3O2S B565567 N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide CAS No. 936751-11-0](/img/structure/B565567.png)
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide
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Description
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (ATMP) is an organic compound that has been extensively studied in recent years due to its potential applications in both scientific research and laboratory experiments. ATMP is a synthetic compound that is composed of an aminothioxomethyl group and a five-member ring system. It is a highly reactive compound that has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Pharmacological Activities
- Piracetam and its derivatives, including compounds similar to N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide, are recognized for their nootropic effects. These compounds are primarily used in the treatment of CNS disorders, improving learning, memory, brain metabolism, and cognitive ability. The review by Dhama et al. (2021) emphasizes different biological activities associated with piracetam and its synthetic methodologies, highlighting their potential in managing and treating diseases like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama et al., 2021).
Stereochemistry and Pharmacological Profile
- The stereochemistry of phenylpiracetam and its derivatives plays a crucial role in their pharmacological properties. Veinberg et al. (2015) reviewed the design, synthesis, and biological activity of enantiomerically pure phenylpiracetam derivatives, demonstrating a direct relationship between the configuration of the stereocenters and the biological properties of the respective enantiomers. This review suggests that the pharmacological advantages of certain stereoisomers justify the need for drug substance purification from the less active ones (Veinberg et al., 2015).
Antioxidant and Neuroprotective Effects
N-acetylcysteine (NAC) and its derivatives have emerged as beneficial in the treatment of psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. Dean et al. (2011) provide insights into the current therapeutic evidence and potential mechanisms of action of NAC, emphasizing its promising results in populations with psychiatric disorders where traditional treatments have been limited (Dean, Giorlando, & Berk, 2011).
The synthesis of an amide derivative of N-acetylcysteine, N-Acetylcysteine amide (NACA), aims to improve lipophilicity, membrane permeability, and antioxidant properties. Research indicates NACA's therapeutic potentials in neurological disorders and its superior bioavailability, which may fulfill the promises of NAC in various pathophysiological disorders (Sunitha et al., 2013).
properties
IUPAC Name |
N-carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-2-5-13-7(3-4-9(13)15)6-8(14)12-10(11)16/h7H,2-6H2,1H3,(H3,11,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPIDIWYUDKQPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CCC1=O)CC(=O)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744003 |
Source
|
Record name | N-Carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide | |
CAS RN |
936751-11-0 |
Source
|
Record name | N-Carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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